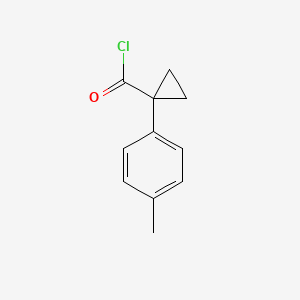

1-(4-Methylphenyl)cyclopropanecarbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)cyclopropane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBINZCNADGVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methylphenyl Cyclopropanecarbonyl Chloride

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 1-(4-methylphenyl)cyclopropanecarbonyl chloride logically points to 1-(4-methylphenyl)cyclopropanecarboxylic acid as the immediate and most strategic precursor. This disconnection simplifies the synthesis to the formation of the acyl chloride from the carboxylic acid, a common and well-established transformation in organic chemistry.

The synthesis of the precursor, 1-(4-methylphenyl)cyclopropanecarboxylic acid, can be approached through several routes. One common method involves the cyclopropanation of an appropriately substituted styrene (B11656) derivative. For instance, the Simmons-Smith reaction or other carbene-based cyclopropanation methods can be employed on a derivative of 4-methylstyrene. wikipedia.orgnih.govtcichemicals.com Another viable route is through a malonic ester synthesis, where a substituted malonic ester is reacted with a suitable electrophile to introduce the p-tolyl group, followed by cyclization and subsequent hydrolysis and decarboxylation. orgoreview.comorganic-chemistry.org Additionally, the hydrolysis of a corresponding nitrile precursor, 1-(4-methylphenyl)cyclopropanecarbonitrile, provides another pathway to the required carboxylic acid. libretexts.orgchemistrysteps.com

Direct Synthesis from 1-(4-Methylphenyl)cyclopropanecarboxylic Acid

The most direct and widely employed method for the preparation of this compound is the reaction of 1-(4-methylphenyl)cyclopropanecarboxylic acid with a suitable halogenating agent.

Conversion Using Halogenating Agents (e.g., Thionyl Chloride, Oxalyl Chloride)

Thionyl Chloride (SOCl₂): The reaction of carboxylic acids with thionyl chloride is a classic and effective method for the synthesis of acyl chlorides. masterorganicchemistry.comlibretexts.org The reaction proceeds with the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous nature of the byproducts (SO₂ and HCl) simplifies the purification of the desired product. masterorganicchemistry.com The reaction is typically carried out by heating the carboxylic acid with an excess of thionyl chloride, often without a solvent. chemicalforums.com The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction. google.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for this transformation and is often preferred for its milder reaction conditions. wikipedia.orgchemicalbook.com The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), at or below room temperature. commonorganicchemistry.com Similar to thionyl chloride, the byproducts of the reaction with oxalyl chloride, carbon monoxide (CO) and carbon dioxide (CO₂), are gaseous, which facilitates their removal from the reaction mixture. sciencemadness.org A catalytic amount of DMF is also commonly used to promote this reaction through the formation of the Vilsmeier reagent. wikipedia.org

| Halogenating Agent | Typical Solvent | Temperature | Byproducts |

| Thionyl Chloride | Neat or inert solvent | Reflux | SO₂, HCl |

| Oxalyl Chloride | Dichloromethane | 0°C to room temp. | CO, CO₂, HCl |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For large-scale synthesis, optimization of reaction conditions is crucial to maximize yield and purity while ensuring safety and cost-effectiveness. Key parameters to consider include:

Stoichiometry of the Halogenating Agent: An excess of the halogenating agent is typically used to ensure complete conversion of the carboxylic acid. However, a large excess can lead to increased costs and more challenging purification.

Reaction Temperature and Time: For thionyl chloride, the reaction is often carried out at reflux to drive it to completion. With oxalyl chloride, the reaction can often be performed at lower temperatures, which can be advantageous for sensitive substrates. Reaction time should be monitored to ensure full conversion without significant byproduct formation.

Solvent Choice: While thionyl chloride reactions can be run neat, the use of an inert solvent can aid in temperature control and facilitate handling. For oxalyl chloride, solvents like dichloromethane are standard.

Catalyst: The use of a catalytic amount of DMF is a common practice to accelerate the reaction with both thionyl chloride and oxalyl chloride. google.comwikipedia.org

By carefully controlling these parameters, high yields of this compound can be achieved.

Minimization of Side Reactions and Byproduct Formation

Several potential side reactions can occur during the synthesis of this compound. With thionyl chloride, overheating or prolonged reaction times can lead to chlorination of the aromatic ring, particularly at the activated methyl group. researchgate.net It is also important to use dry reagents and solvents, as the presence of water will hydrolyze the acyl chloride back to the carboxylic acid. chemicalforums.com

When using oxalyl chloride, the formation of the dimethylcarbamoyl chloride byproduct can be a concern if DMF is used as a catalyst, as this compound is a potent carcinogen. wikipedia.org Therefore, the amount of DMF should be strictly catalytic.

To minimize these side reactions, the following measures are recommended:

Strict control of reaction temperature and time.

Use of anhydrous reagents and solvents.

Careful monitoring of the reaction progress by techniques such as TLC or GC.

Efficient removal of the volatile byproducts.

Alternative Synthetic Routes and Methodological Innovations

While the direct conversion of the carboxylic acid is the most common route, research into alternative and more efficient methodologies is ongoing.

Catalytic Approaches to Cyclopropane (B1198618) Ring Functionalization and Acyl Chloride Formation

Recent advances in catalysis offer potential alternative routes. For instance, methods for the direct catalytic conversion of carboxylic acids to acyl chlorides are being explored to avoid the use of stoichiometric and often harsh halogenating agents. google.com While specific examples for this compound are not yet widely reported, the development of catalytic systems that can achieve this transformation under milder conditions is an active area of research.

Furthermore, catalytic methods for the functionalization of the cyclopropane ring itself could provide alternative pathways to the target molecule or its precursors. However, these routes are generally more complex and less direct than the established methods.

Phase-Transfer Catalysis in Related Acid Chloride Syntheses

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. sigmaaldrich.comchemicalbook.com In the context of acid chloride synthesis from carboxylic acids using reagents like thionyl chloride, PTC can enhance the reaction rate.

The mechanism involves a phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt (Q⁺X⁻), which can transport an anion from the aqueous phase to the organic phase where the reaction occurs. compoundchem.com In the chlorination of a carboxylic acid (RCOOH) with thionyl chloride, the reaction proceeds through a mixed anhydride (B1165640) intermediate (RCO-O-SO-Cl). The decomposition of this intermediate to the final acyl chloride (RCOCl) is facilitated by a nucleophilic chloride ion.

In the absence of a catalyst, the source of chloride is HCl, which may not be sufficiently nucleophilic. A phase-transfer catalyst, such as a quaternary ammonium chloride (Q⁺Cl⁻), can provide a "naked" chloride ion in the organic phase. This highly reactive, poorly solvated chloride ion more effectively attacks the intermediate, accelerating the formation of the acyl chloride, SO₂, and HCl. This catalytic approach can lead to more efficient and milder reaction conditions compared to uncatalyzed methods.

Analytical and Spectroscopic Techniques for Purity Assessment and Structural Elucidation

The reactive nature of acyl chlorides necessitates specific analytical methods for their characterization and purity assessment.

Purity Assessment: The purity of this compound can be compromised by the presence of the starting carboxylic acid, residual chlorinating agents, or hydrolysis products.

Titration: A common method for analyzing acyl chloride samples involves titration. One approach is to react the sample with a known excess of an amine or alcohol and then back-titrate the unreacted reagent or titrate the acid produced. This allows for the quantification of the acyl chloride content.

Chromatographic Methods: Due to their reactivity with water and protic solvents, direct analysis of acyl chlorides by reverse-phase high-performance liquid chromatography (HPLC) is challenging. Derivatization is a common strategy, where the acyl chloride is converted into a stable derivative, such as an ester or amide, which can then be readily analyzed by HPLC or gas chromatography (GC). For instance, reaction with anhydrous methanol (B129727) converts the acyl chloride to its corresponding methyl ester, which can be quantified using LC-UV or LC-MS methods.

Structural Elucidation: Spectroscopic techniques are essential for confirming the molecular structure of this compound. While specific experimental data for this exact compound is not readily available, its characteristic spectral features can be reliably predicted based on data from analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the p-tolyl group and the cyclopropane ring.

Aromatic Protons: The protons on the p-methylphenyl ring will appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

Methyl Protons: A singlet for the methyl (CH₃) group will be observed in the upfield region, likely around δ 2.3-2.4 ppm.

Cyclopropane Protons: The four protons on the cyclopropane ring are diastereotopic and will appear as two complex multiplets in the upfield region (likely δ 1.2-1.8 ppm). Their chemical shifts are influenced by the anisotropic effects of the adjacent aromatic ring and carbonyl group. For comparison, the protons of unsubstituted cyclopropanecarbonyl chloride appear at approximately δ 1.2-1.3 ppm and δ 2.1 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to cyclopropyl) | ~ 7.2-7.4 | Doublet |

| Aromatic (meta to cyclopropyl) | ~ 7.1-7.2 | Doublet |

| Methyl (CH₃) | ~ 2.35 | Singlet |

| Cyclopropyl (B3062369) (CH₂) | ~ 1.5-1.8 | Multiplet |

| Cyclopropyl (CH₂) | ~ 1.2-1.5 | Multiplet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework.

Carbonyl Carbon: The carbonyl carbon of the acyl chloride group is expected to have a chemical shift in the range of δ 170-180 ppm. oregonstate.edu

Aromatic Carbons: Four signals are expected for the aromatic carbons, with the ipso-carbon attached to the cyclopropyl group and the carbon bearing the methyl group appearing as quaternary signals. The protonated aromatic carbons will appear in the typical δ 125-140 ppm range.

Cyclopropane Carbons: The two methylene (B1212753) (CH₂) carbons of the cyclopropane ring will appear at a distinct upfield shift, while the quaternary cyclopropyl carbon attached to the aryl and carbonyl groups will be further downfield. For unsubstituted cyclopropanecarboxylic acid, the CH₂ carbons appear around δ 12 ppm and the CH carbon at δ 16 ppm. spectrabase.comchemexper.com The substitution in the target molecule will shift these values.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 180 |

| Aromatic (C-ipso, attached to Me) | 138 - 142 |

| Aromatic (C-ipso, attached to ring) | 135 - 139 |

| Aromatic (CH) | 128 - 132 |

| Aromatic (CH) | 125 - 128 |

| Cyclopropyl (Quaternary C) | 30 - 35 |

| Cyclopropyl (CH₂) | 15 - 20 |

| Methyl (CH₃) | 20 - 22 |

Fourier-Transform Infrared (FTIR) Spectroscopy: The most prominent feature in the IR spectrum of an acyl chloride is the very strong carbonyl (C=O) stretching absorption. For aliphatic acyl chlorides, this band typically appears at a high frequency, in the range of 1810–1775 cm⁻¹. Conjugation can lower this frequency slightly. The spectrum would also show characteristic absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.

Mass Spectrometry: In mass spectrometry, this compound would be expected to show a molecular ion peak (M⁺). A key and often prominent fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion ([M-Cl]⁺). For this molecule, the base peak would likely correspond to the [C₁₁H₁₁O]⁺ ion. Further fragmentation of the p-tolyl group (loss of a methyl radical) or the cyclopropane ring could also be observed.

Chemical Reactivity and Mechanistic Investigations of 1 4 Methylphenyl Cyclopropanecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form the substituted product.

Kinetic and Thermodynamic Studies of Amidation Reactions

The reaction is expected to be thermodynamically favorable, with the formation of a stable amide bond and the release of hydrogen chloride. The Brønsted-type plot for the aminolysis of similar aromatic carbonyl compounds often shows a biphasic nature, which can indicate a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the basicity of the amine changes. nih.gov

Table 1: Hypothetical Kinetic Data for the Amidation of 1-(4-Methylphenyl)cyclopropanecarbonyl Chloride with Aniline

| Temperature (°C) | [Acyl Chloride] (M) | [Aniline] (M) | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |

| 25 | 0.1 | 0.1 | 1.5 x 10⁻³ | 0.15 |

| 25 | 0.1 | 0.2 | 3.0 x 10⁻³ | 0.15 |

| 25 | 0.2 | 0.1 | 3.0 x 10⁻³ | 0.15 |

| 35 | 0.1 | 0.1 | 3.2 x 10⁻³ | 0.32 |

This table presents hypothetical data for illustrative purposes.

Esterification Pathways with Alcohols and Phenols

The esterification of this compound with alcohols or phenols is a facile reaction that proceeds at room temperature and is generally irreversible. researchgate.net This method is often preferred over the Fischer esterification (reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst) because it does not require heat and goes to completion. masterorganicchemistry.commasterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the carbonyl carbon of the acyl chloride. researchgate.net This is followed by the elimination of a chloride ion to form the corresponding ester and hydrogen chloride. The reactivity of the alcohol or phenol will influence the reaction rate, with less sterically hindered and more nucleophilic hydroxyl groups reacting faster. The process may be performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

Organometallic reagents like Grignard reagents (R-MgX) and organolithiums (R-Li) are potent nucleophiles that readily react with acyl chlorides. chemistrysteps.comwikipedia.org The reaction typically proceeds in two stages. The first equivalent of the organometallic reagent adds to the carbonyl group to form a ketone. Because ketones are also reactive towards these organometallic reagents, a second equivalent of the reagent can then attack the newly formed ketone, resulting in a tertiary alcohol after acidic workup. masterorganicchemistry.compearson.commasterorganicchemistry.com

It is often difficult to stop the reaction at the ketone stage, as the intermediate ketone is generally more reactive than the starting acyl chloride. However, the use of less reactive organometallic reagents, such as organocadmium or organocuprate (Gilman) reagents, or carrying out the reaction at very low temperatures can sometimes allow for the isolation of the ketone. epo.org

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

In the presence of a suitable Lewis acid catalyst, this compound can act as an acylating agent in a Friedel-Crafts reaction. This electrophilic aromatic substitution allows for the introduction of the 1-(4-methylphenyl)cyclopropanecarbonyl group onto another aromatic ring. sapub.orglibretexts.org

Exploration of Reaction Conditions and Catalyst Systems

The Friedel-Crafts acylation is typically carried out using a strong Lewis acid catalyst. nih.gov Aluminum chloride (AlCl₃) is a common and cost-effective choice. sapub.orglibretexts.org Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄) can also be employed. researchgate.netgoogle.com The reaction is generally performed in an inert solvent, such as dichloromethane (B109758) or carbon disulfide. sapub.org In some cases, an excess of the aromatic substrate can serve as the solvent. sapub.org

The reaction temperature can influence the outcome, with lower temperatures sometimes favoring higher regioselectivity. The amount of catalyst is also a crucial factor; in acylation reactions, more than a stoichiometric amount of the Lewis acid is often required because both the acyl chloride and the resulting ketone product can form complexes with the catalyst. organic-chemistry.org

Table 2: Common Catalyst Systems for Friedel-Crafts Acylation

| Catalyst | Typical Solvent | Relative Activity | Notes |

| AlCl₃ | Dichloromethane, Nitrobenzene | High | Most common, can be aggressive. sapub.orglibretexts.org |

| FeCl₃ | Dichloromethane | Moderate | Milder alternative to AlCl₃. google.com |

| BF₃ | Diethyl ether, Acetic acid | Moderate | Often used as a gas or in solution. libretexts.org |

| ZnCl₂ | Dichloromethane | Low | Used for more activated aromatic rings. researchgate.net |

| TiCl₄ | Dichloromethane | Moderate | Can offer improved selectivity. nih.gov |

Regioselectivity Studies of the 4-Methylphenyl Group

When this compound is used to acylate another aromatic compound, the regioselectivity of the incoming acyl group is determined by the directing effects of the substituents on the substrate. For instance, in the acylation of toluene, the methyl group is an ortho-, para-director. However, in Friedel-Crafts acylation, the para product is often predominantly formed due to the steric hindrance of the bulky acylium ion intermediate, which disfavors substitution at the ortho position. libretexts.org

Conversely, if an intramolecular Friedel-Crafts reaction were to occur, or if the 4-methylphenyl group itself were to be acylated, the directing effect of the existing substituents on the 1-(4-methylphenyl)cyclopropanecarbonyl moiety would come into play. The methyl group is an activating, ortho-, para-directing group, while the cyclopropanecarbonyl group, once attached to a Lewis acid, would be a deactivating, meta-directing group. Given that the methyl group is a stronger activator than the deactivating effect of the complexed acyl group, substitution would be expected to occur at the positions ortho to the methyl group (and meta to the acyl group).

Competitive Ring-Opening Pathways of the Cyclopropane (B1198618) Moiety during Acylation

The primary use of acyl chlorides such as this compound is in Friedel-Crafts acylation reactions to introduce the 1-(4-methylphenyl)cyclopropanecarbonyl moiety onto an aromatic substrate. libretexts.org This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the acyl chloride to generate a highly electrophilic acylium ion. masterorganicchemistry.comchemistrysteps.comyoutube.com While this acylium ion is intended to be attacked by the aromatic substrate, its formation places a significant positive charge adjacent to the strained cyclopropane ring, opening up competitive intramolecular reaction pathways. nih.gov

The key competition exists between the intermolecular acylation of the substrate and an intramolecular rearrangement involving the cleavage of the cyclopropane ring. The high ring strain of the cyclopropane moiety (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, particularly when an adjacent electron-withdrawing group activates the system. The formation of the acylium ion intermediate, [C₆H₄(CH₃)]C₃H₄CO⁺, greatly enhances this susceptibility.

The probable mechanism for ring-opening involves the cleavage of a C-C bond within the cyclopropane ring to relieve ring strain, leading to a more stable, albeit acyclic, carbocationic intermediate. This can result in the formation of various unsaturated isomeric byproducts instead of the desired cyclopropyl (B3062369) ketone. For instance, cleavage of the C1-C2 bond could lead to a homoallylic cation, which can be trapped by the chloride counter-ion (from AlCl₄⁻) to yield chloro-substituted unsaturated ketones.

The outcome of the reaction—whether it proceeds via the standard Friedel-Crafts pathway or a ring-opening pathway—is highly dependent on the reaction conditions, the stability of the intermediates, and the nature of the Lewis acid used.

Table 1: Competitive Pathways in Friedel-Crafts Acylation

| Reaction Pathway | Reactant | Catalyst | Intermediate | Product Type | Example Product (with Benzene) |

|---|---|---|---|---|---|

| Standard Acylation | This compound + Benzene (B151609) | AlCl₃ | Acylium Ion | Aryl Cyclopropyl Ketone | 1-(4-Methylphenyl)cyclopropylmethanone |

| Ring-Opening Pathway | this compound | AlCl₃ | Acyclic Carbocation | Unsaturated Chloro-ketone | e.g., 4-Chloro-1-(4-methylphenyl)-1-phenylbut-3-en-1-one |

Reactivity of the Cyclopropane Ring System

Thermally Induced and Catalyzed Ring-Opening Reactions

The cyclopropane ring in this compound is prone to opening under both thermal and catalytic conditions due to its inherent strain. While purely thermal rearrangements typically require high temperatures, catalyzed reactions provide lower energy pathways.

Lewis acids are particularly effective catalysts for the ring-opening of cyclopropanes bearing carbonyl groups. uni-regensburg.de The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃, SnCl₄) to the carbonyl oxygen. This coordination polarizes the carbonyl group, increasing its electron-withdrawing nature and significantly weakening the adjacent C1-C2 and C1-C3 bonds of the cyclopropane ring. This weakening facilitates the heterolytic cleavage of a carbon-carbon bond to form a carbocationic intermediate, which can then undergo further reactions or be trapped by a nucleophile. nih.gov Studies on related donor-acceptor cyclopropanes show that this ring-opening can be followed by cyclization or other cascade reactions. uni-regensburg.de

Transition metals, such as palladium, have also been shown to catalyze the ring-opening of aryl cyclopropyl ketones, typically leading to the formation of α,β-unsaturated ketones. While this has not been documented specifically for the acyl chloride, a similar mechanism involving oxidative addition of the metal into a C-C bond of the cyclopropane ring is plausible.

Investigation of Rearrangement Mechanisms (e.g., Wagner-Meerwein Rearrangements)

Following the Lewis acid-catalyzed ring-opening of the cyclopropane moiety, the resulting carbocationic intermediate is susceptible to rearrangement. A Wagner-Meerwein rearrangement, which involves a 1,2-hydride or 1,2-alkyl/aryl shift, is a probable pathway if it leads to a more stable carbocation. libretexts.org

In the case of this compound, cleavage of the C1-C2 bond would initially generate a primary carbocation. This is a high-energy intermediate that can readily rearrange. A subsequent 1,2-hydride shift from an adjacent carbon would produce a more stable secondary or tertiary carbocation. This rearranged carbocation could then be quenched by a chloride ion or participate in other reactions, leading to a variety of skeletal isomers distinct from those formed by direct trapping of the initial ring-opened intermediate. The driving force for such a rearrangement is the thermodynamic stability gained by forming a more substituted carbocation.

Cycloaddition Reactions Involving the Cyclopropane Ring

Cycloaddition reactions involving the σ-bonds of a simple cyclopropane ring are uncommon. The C-C bonds of cyclopropane have some π-character, but they are generally not reactive enough to participate in concerted cycloaddition reactions like typical alkenes or dienes. This type of reactivity is more commonly observed in highly activated systems, such as vinylcyclopropanes or donor-acceptor cyclopropanes under specific catalytic conditions where they can act as three-carbon building blocks in formal [3+2] cycloadditions. uni-regensburg.de

For a compound like this compound, the dominant mode of reactivity, particularly in the presence of Lewis acids or electrophiles, is ring-opening. The literature does not provide significant evidence of it participating directly in cycloaddition reactions while retaining the three-membered ring. Its chemical behavior is overwhelmingly characterized by transformations of the acyl chloride group and the cleavage of the strained ring.

Other Transformational Chemistry

Reduction of the Acyl Chloride to Aldehydes or Alcohols

The acyl chloride functional group in this compound can be selectively reduced to either an aldehyde or a primary alcohol under appropriate conditions, often without affecting the cyclopropane ring.

Reduction to Primary Alcohols: Strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), will readily reduce the acyl chloride. This reaction proceeds through an aldehyde intermediate, which is more reactive towards the reducing agent than the starting acyl chloride. Therefore, the reaction proceeds to completion to yield the corresponding primary alcohol, [1-(4-methylphenyl)cyclopropyl]methanol. An excess of the reducing agent is typically used to ensure full conversion. chemistrysteps.com

Reduction to Aldehydes: The selective reduction of an acyl chloride to an aldehyde requires a less reactive, sterically hindered reducing agent that reacts faster with the acyl chloride than with the resulting aldehyde. Lithium tri(t-butoxy)aluminum hydride (LiAlH[OC(CH₃)₃]₃) is a commonly used reagent for this transformation. chemistrysteps.comalmerja.commasterorganicchemistry.com Its bulk and attenuated reactivity allow for the isolation of the aldehyde, 1-(4-methylphenyl)cyclopropanecarbaldehyde, when one equivalent of the reagent is used, typically at low temperatures (e.g., -78 °C). chemistrysteps.commasterorganicchemistry.com This chemoselectivity is crucial as it preserves both the cyclopropane ring and the desired aldehyde functionality.

Table 2: Reduction Products of this compound

| Reagent | Product Class | Product Name | Key Conditions |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | [1-(4-Methylphenyl)cyclopropyl]methanol | Excess reagent, typically in THF or Et₂O |

Decarbonylation Reactions

Detailed investigations into the decarbonylation of this compound are not extensively documented in publicly available scientific literature. However, the chemical reactivity of this compound can be inferred from established principles of organic chemistry and known reactions of structurally similar acyl chlorides, particularly aroyl chlorides and other cyclopropanecarbonyl derivatives. Decarbonylation, the removal of a carbonyl group, from an acyl chloride typically requires a metal catalyst and can proceed through various mechanistic pathways to yield different products.

Based on analogous reactions, the decarbonylation of this compound would likely be achievable under conditions employing transition metal complexes, such as those containing rhodium or palladium. These reactions are of significant interest as they provide routes to valuable chlorinated cyclopropane derivatives.

One of the most well-established methods for the decarbonylation of acyl chlorides is the Tsuji-Wilkinson decarbonylation, which utilizes Wilkinson's catalyst, RhCl(PPh₃)₃. This reaction generally proceeds under mild conditions and is known for its stereospecificity. The accepted mechanism involves the oxidative addition of the acyl chloride to the rhodium(I) center, followed by migratory extrusion of carbon monoxide and subsequent reductive elimination to yield the corresponding alkyl or aryl chloride.

In the case of this compound, this would lead to the formation of 1-chloro-1-(4-methylphenyl)cyclopropane. The reaction is typically stoichiometric, as the resulting rhodium carbonyl complex, RhCl(CO)(PPh₃)₂, is thermodynamically stable. However, catalytic variants can be achieved at higher temperatures (above 200 °C), which allows for the regeneration of the active catalyst.

Furthermore, palladium-catalyzed decarbonylative cross-coupling reactions represent another potential pathway for the reactivity of this compound. In these processes, the acyl chloride is converted in situ to an organopalladium intermediate, which can then participate in coupling reactions with various nucleophiles. While this is not a simple decarbonylation to the chloride, it is a closely related transformation that proceeds via a decarbonylative mechanism.

The potential decarbonylation reactions of this compound, based on analogous systems, can be summarized as follows:

| Reaction Type | Potential Catalyst/Reagent | Expected Major Product | General Conditions |

|---|---|---|---|

| Stoichiometric Decarbonylation | Wilkinson's Catalyst (RhCl(PPh₃)₃) | 1-chloro-1-(4-methylphenyl)cyclopropane | Mild conditions, typically in an inert solvent. |

| Catalytic Decarbonylation | Wilkinson's Catalyst (RhCl(PPh₃)₃) | 1-chloro-1-(4-methylphenyl)cyclopropane | High temperatures (>200 °C) to regenerate the catalyst. |

| Decarbonylative Cross-Coupling | Palladium(0) complexes with phosphine (B1218219) ligands | Various coupled products (e.g., biaryls, aryl amines) | Requires a nucleophilic coupling partner and a base. |

It is important to note that the reactivity of the cyclopropyl group can sometimes lead to alternative reaction pathways, such as ring-opening reactions, especially under harsh conditions or with certain catalysts. However, the decarbonylation to form the corresponding chloride is a plausible and expected transformation based on the established reactivity of similar acyl chlorides.

Advanced Applications in Synthetic Organic Chemistry

Building Block for Diverse Cyclopropane-Containing Scaffolds

The strained three-membered ring of the cyclopropane (B1198618) motif endows molecules with unique conformational properties and metabolic stability, making it a desirable feature in medicinal and agricultural chemistry. 1-(4-Methylphenyl)cyclopropanecarbonyl chloride acts as a valuable reagent for introducing this specific scaffold into new chemical entities.

Synthesis of Novel Pharmaceutical Intermediates and Lead Compounds

The incorporation of the 1-(4-methylphenyl)cyclopropane unit into organic molecules is a key strategy in the development of new therapeutic agents. This structural motif can influence a compound's binding affinity to biological targets and improve its pharmacokinetic profile. Acyl chlorides, such as this compound, are highly reactive and readily engage in acylation reactions with various nucleophiles (e.g., amines, alcohols) to form amides and esters, which are common linkages in pharmaceutical compounds. researchgate.netguidechem.com

The synthesis of novel pharmaceutical intermediates often involves the reaction of this acyl chloride with complex amines or alcohols to generate key structural components of biologically active molecules. For instance, its reaction with piperidine (B6355638) derivatives can yield intermediates for potent analgesics. researchgate.net The cyclopropane ring is a known feature in a variety of active pharmaceutical ingredients, contributing to their efficacy and safety.

| Intermediate Class | Synthetic Reaction | Potential Therapeutic Area |

| Cyclopropyl (B3062369) Amides | Acylation of primary/secondary amines | Analgesics, Antidepressants |

| Cyclopropyl Esters | Acylation of alcohols/phenols | Cardiovascular drugs |

| Piperidine Adducts | Reaction with substituted piperidines | Narcotic analgesics |

Generation of Agrochemical Active Ingredients

In the agrochemical sector, the cyclopropane ring is a component of several successful insecticides and fungicides. The unique chemical and physical properties imparted by this moiety can enhance the potency and selectivity of active ingredients. This compound serves as an intermediate in the synthesis of these complex agrochemicals. guidechem.comcymitquimica.com The process typically involves the reaction of the acyl chloride with other chemical building blocks to assemble the final active molecule. google.com

Construction of Complex Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry. This compound is a valuable tool for synthesizing various heterocyclic structures, leveraging the reactivity of the acid chloride function to drive ring-forming reactions.

Synthesis of Substituted Thiourea (B124793) Derivatives

Substituted thioureas are a class of compounds with a broad spectrum of biological activities. sphinxsai.commdpi.com The synthesis of N-acylthioureas can be achieved through the reaction of an acyl chloride with a thiocyanate (B1210189) salt (like potassium or ammonium (B1175870) thiocyanate) to form an intermediate acyl isothiocyanate. This reactive intermediate is then treated with a primary or secondary amine to yield the desired N,N'-substituted thiourea derivative. nih.gov

The reaction sequence starting with this compound would proceed as follows:

Reaction with KSCN in a solvent like acetone (B3395972) to form 1-(4-methylphenyl)cyclopropanecarbonyl isothiocyanate.

In-situ reaction with a selected amine (R-NH₂) to produce N-(1-(4-methylphenyl)cyclopropanecarbonyl)-N'-(R)-thiourea. nih.gov

These thiourea derivatives are valuable precursors for synthesizing other heterocyclic systems and have been investigated for various therapeutic applications. sphinxsai.comresearchgate.net

| Reactant 1 | Reactant 2 | Intermediate | Product Class |

| This compound | KSCN | 1-(4-methylphenyl)cyclopropanecarbonyl isothiocyanate | Substituted Thiourea |

| Acyl isothiocyanate | Primary/Secondary Amine | - | N-Acyl-N'-alkyl/aryl-thiourea |

Incorporation into Quinazoline Frameworks

Quinazolines and their quinazolinone derivatives are a prominent class of nitrogen-containing heterocycles with significant pharmacological importance, exhibiting activities such as anticancer and anti-inflammatory properties. researchgate.netnih.govrsc.org One synthetic route to 4(3H)-quinazolinones involves the reaction of 2-aminobenzamide (B116534) with an aroyl chloride. openmedicinalchemistryjournal.com By employing this compound in this reaction, a cyclopropane moiety can be introduced at the 2-position of the quinazolinone core. This modification can lead to novel compounds with potentially enhanced biological activity. The synthesis can be promoted by catalysts in various solvents to afford 2-(1-(4-methylphenyl)cyclopropyl)quinazolin-4(3H)-one. openmedicinalchemistryjournal.comresearchgate.net

Formation of Oxazole (B20620) and Dihydropyridone Structures

Oxazole Synthesis: Oxazoles are five-membered aromatic heterocycles containing nitrogen and oxygen, which are present in numerous natural products and pharmacologically active compounds. nih.gov A common method for synthesizing 4,5-disubstituted oxazoles is the [3+2] cycloaddition reaction between acid chlorides and isocyanides. rsc.org In this context, this compound can react with an isocyanide, such as methyl 2-isocyanoacetate, in the presence of a base to yield the corresponding oxazole derivative. This reaction efficiently constructs the oxazole ring with the 1-(4-methylphenyl)cyclopropyl group attached, providing a pathway to novel and potentially bioactive molecules.

Asymmetric Synthesis and Stereochemical Control

The synthesis of enantiomerically pure or enriched cyclopropane derivatives is of significant interest due to their prevalence in bioactive molecules. Methodologies involving this compound and its parent carboxylic acid are pivotal in accessing chiral building blocks.

Diastereoselective and Enantioselective Approaches to Chiral Derivatives

The creation of chiral cyclopropanes from precursors related to this compound often relies on stereoselective cyclopropanation reactions or the derivatization of the corresponding acid.

Diastereoselective Synthesis: High diastereoselectivity in cyclopropane synthesis can be achieved through various modern synthetic protocols. One such strategy involves the formal coupling of carbon pronucleophiles with unactivated alkenes, which proceeds with high diastereoselectivity. rsc.orgnih.govnih.gov This method utilizes electrochemically generated dielectrophiles that react with methylene (B1212753) pronucleophiles to form the cyclopropane ring. rsc.orgnih.govnih.gov The stereochemical outcome is often predictable, providing a reliable route to specific diastereomers. For instance, lanthanide amides have been shown to catalyze the one-pot reaction of α-ketoesters, dialkyl phosphites, and activated alkenes to produce α-dicarbonyl cyclopropanes with a cis-configuration between the two adjacent carbonyl groups. rsc.org

Enantioselective Synthesis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclopropanes. For example, the asymmetric cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates, catalyzed by chiral diphenylprolinol TMS ether, yields cyclopropanes with high enantiomeric and diastereomeric purity. organic-chemistry.org This reaction constructs two carbon-carbon bonds and two stereocenters in a single step. organic-chemistry.org Another approach involves the catalytic enantioselective ring-opening of cyclopropanes, which can be applied to both racemic starting materials and chiral substrates to generate a variety of enantioenriched products. acs.org Furthermore, chemoenzymatic strategies using engineered myoglobin (B1173299) variants have demonstrated highly diastereo- and enantioselective construction of cyclopropyl ketones from vinylarenes and diazoketones, which can then be chemically diversified. rochester.edu

| Method | Catalyst/Reagent Type | Key Features |

| Diastereoselective Cyclopropanation | Electrochemically-generated dielectrophiles | High diastereoselectivity, scalable, tolerates diverse functional groups. rsc.orgnih.govnih.gov |

| Lanthanide-catalyzed reaction | Lanthanide bis(trimethylsilyl)amides | Stereoselective formation of cis-α-dicarbonyl cyclopropanes. rsc.org |

| Enantioselective Cascade Reaction | Chiral diphenylprolinol TMS ether | High enantio- and diastereoselectivity; forms two C-C bonds and two stereocenters. organic-chemistry.org |

| Chemoenzymatic Assembly | Engineered Myoglobin | Highly diastereo- and enantioselective; broad substrate scope. rochester.edu |

Kinetic Resolution Strategies for Related Cyclopropane Carboxylic Acids

Kinetic resolution is a key strategy for separating enantiomers of racemic mixtures, including cyclopropanecarboxylic acids. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent.

Enzymatic methods are particularly effective for the kinetic resolution of carboxylic acids. Lipases and esterases are widely used to selectively hydrolyze or esterify one enantiomer from a racemic mixture of the corresponding esters, yielding the desired enantiopure acid and the unreacted ester. nih.gov This biocatalytic approach is valued for being an environmentally benign method. nih.gov For instance, metagenome-derived esterases have been successfully used for the preparative-scale kinetic resolution of phenylalkyl carboxylic acids, achieving excellent optical purity and high yields for both enantiomers. nih.gov

Chemical methods have also been developed. The resolution of racemic cyclopropanecarboxylic acids can be achieved through diastereomeric salt crystallization using chiral resolving agents in specialized media like supercritical carbon dioxide. researchgate.net Process parameters such as pressure and temperature can be fine-tuned to optimize the optical purity and selectivity of the resolution. researchgate.net Furthermore, organocatalyzed kinetic resolution provides another avenue, where chiral catalysts selectively promote the reaction of one enantiomer. researchgate.net A parallel kinetic resolution (PKR) strategy using α-amino acid quasienantiomers has been successfully applied to cyclopropene (B1174273) carboxylic acids, demonstrating excellent diastereoselectivities. nih.gov

Application in the Synthesis of Chiral Auxiliaries

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding reactions to produce a desired stereoisomer. Cyclopropane-containing molecules can be synthesized using chiral auxiliaries, and the resulting products can themselves serve as precursors to new chiral ligands or auxiliaries.

A powerful strategy involves the use of a temporary stereocenter. rsc.orgrsc.orgnih.govbath.ac.uk In this approach, a chiral auxiliary, such as (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, is first used in a stereoselective aldol (B89426) reaction to create a new stereocenter. rsc.orgnih.gov This newly formed stereocenter then directs a subsequent cyclopropanation reaction on an adjacent double bond. rsc.orgnih.gov Finally, a retro-aldol cleavage removes the auxiliary and the temporary stereocenter, yielding an enantiopure chiral cyclopropane carboxaldehyde. rsc.orgnih.gov This three-step sequence effectively transfers chirality from the auxiliary to the final cyclopropane product. rsc.org

Catalysis and Cross-Coupling Methodologies

The acyl chloride moiety of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecules, including extended conjugated systems.

Palladium-Catalyzed Coupling Reactions for Extended Conjugated Systems

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. Acyl chlorides are highly reactive partners in these transformations.

Stille-type cross-coupling reactions between acyl chlorides and organostannanes provide a versatile route to ketones. organic-chemistry.org Catalysts such as bis(di-tert-butylchlorophosphine)palladium(II) dichloride have shown high efficacy and chemoselectivity, tolerating functional groups like aryl chlorides and bromides that are typically reactive toward palladium complexes. organic-chemistry.org This allows for the selective formation of a ketone from the acyl chloride without disturbing other potentially reactive sites in the molecule. organic-chemistry.org

Recently, a palladium-catalyzed cross-coupling reaction between tertiary cyclopropyl carbagermatranes and various acyl chlorides was developed. nih.gov This method allows for the direct introduction of functionalized cyclopropane and acyl groups, demonstrating the utility of acyl chlorides as coupling partners in constructing complex cyclopropane-containing structures. nih.gov While many palladium-catalyzed reactions focus on C-H functionalization of the cyclopropane ring itself, the use of the acyl chloride handle provides a direct and reliable point of connection for building extended molecular frameworks. rsc.orgnih.govresearchgate.net

Nickel-Catalyzed Transformations and Alternative Metal Catalysis

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling and other transformations. The unique reactivity of nickel allows for novel ring-opening and coupling reactions of cyclopropyl ketones, which can be formed from this compound.

Nickel-catalyzed reductive cross-coupling reactions of aryl cyclopropyl ketones with unactivated alkyl bromides have been developed to produce γ-alkyl substituted ketones. nsf.gov This transformation proceeds through a ring-opening of the cyclopropyl ketone to form a γ-metallated enolate intermediate, which is then alkylated. nsf.govnih.gov This strategy avoids the need for pre-formed organometallic reagents. nsf.gov Similarly, nickel catalysis can enable the dehydrogenation of carbonyl compounds and oxidative cycloalkenylation of ketones, providing access to complex bicyclic structures. organic-chemistry.org

Beyond palladium and nickel, other metals also play a role. Rhodium(I) complexes, for instance, have been used to catalyze the asymmetric ring-opening of vinyl cyclopropanes with aryl boronic acids, yielding chiral products with high regioselectivity and enantioselectivity. nih.gov

| Metal | Reaction Type | Substrates | Key Feature |

| Palladium | Stille Cross-Coupling | Acyl chlorides, Organostannanes | High chemoselectivity for ketone formation. organic-chemistry.org |

| Palladium | Cross-Coupling | Acyl chlorides, Cyclopropyl carbagermatranes | Direct coupling of acyl and cyclopropyl groups. nih.gov |

| Nickel | Reductive Ring-Opening | Aryl cyclopropyl ketones, Alkyl bromides | Forms γ-alkylated ketones via a γ-metallated intermediate. nsf.govresearchgate.net |

| Rhodium | Asymmetric Ring-Opening | Vinyl cyclopropanes, Aryl boronic acids | High regio- and enantioselectivity. nih.gov |

Following a comprehensive review of scientific literature and chemical databases, there is a notable absence of published research detailing the direct application of "this compound" in the fields of polymer chemistry and materials science. This specific acyl chloride is well-documented as a chemical intermediate, primarily utilized in the synthesis of complex organic molecules within medicinal chemistry and for the development of pharmaceuticals and agrochemicals. However, its role as a monomer, initiator, or modifier in polymerization processes is not established in the available literature.

Therefore, the generation of a detailed section on "Polymer Chemistry and Materials Science Applications" for this specific compound, complete with data tables and in-depth research findings as requested, cannot be fulfilled at this time. To do so would require speculation beyond the scope of existing scientific evidence, which would contradict the core requirements for accuracy and reliance on verifiable sources.

While the broader field of polymer science does explore the incorporation of unique structural motifs like cyclopropane to influence material properties, specific studies employing this compound for these purposes have not been identified. Authoritative content on this topic can only be produced when dedicated research is published.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For 1-(4-Methylphenyl)cyclopropanecarbonyl chloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, would provide a detailed picture of its ground state geometry and electronic properties. acs.org

These calculations would yield optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles. The results would likely show the characteristic strained bond lengths of the cyclopropane (B1198618) ring and the planar geometry of the carbonyl chloride group. The p-tolyl group would exhibit typical aromatic C-C bond lengths.

Furthermore, DFT allows for the calculation of atomic charges, providing insight into the distribution of electrons within the molecule. A Mulliken population analysis, for instance, would be expected to show a significant positive charge on the carbonyl carbon, making it a prime site for nucleophilic attack. The oxygen and chlorine atoms would, in contrast, carry negative charges.

Table 1: Representative Predicted Ground State Properties of this compound from DFT Calculations The following data is illustrative and based on typical values for similar functional groups, as specific computational studies on this molecule are not publicly available.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.19 Å |

| C-Cl Bond Length | ~1.79 Å |

| Cyclopropane C-C Bond Length | ~1.51 Å |

| O=C-Cl Bond Angle | ~120° |

| Mulliken Charge on Carbonyl Carbon | ~+0.75 e |

| Mulliken Charge on Carbonyl Oxygen | ~-0.55 e |

| Mulliken Charge on Chlorine | ~-0.20 e |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.orgyoutube.com The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is key to understanding many chemical reactions. youtube.com

For this compound, the HOMO would likely be localized on the electron-rich p-tolyl group, specifically the π-system of the benzene (B151609) ring. The LUMO, on the other hand, is expected to be centered on the carbonyl group, particularly the π* antibonding orbital of the C=O bond. libretexts.org This distribution makes the carbonyl carbon the primary electrophilic site.

The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. Computational methods can precisely calculate the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound These values are representative and intended to illustrate the type of data obtained from FMO analysis.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | ~ -8.5 | p-Tolyl group (π orbitals) |

| LUMO | ~ -1.2 | Carbonyl group (π* C=O) |

| HOMO-LUMO Gap | ~ 7.3 eV | - |

An Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netchemtube3d.com The EPS is mapped onto the electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential (electron-rich areas), while blue regions indicate positive electrostatic potential (electron-poor areas). researchgate.net

For this compound, an EPS analysis would show a deep red area around the carbonyl oxygen, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. Conversely, a distinct blue region would be observed around the carbonyl carbon, highlighting its electrophilicity and susceptibility to attack by nucleophiles. acs.org The p-tolyl group would likely show a region of slightly negative potential (yellow to orange) due to the π-electron cloud.

Mechanistic Elucidation through Computational Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by locating transition states and mapping reaction pathways. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

For reactions involving this compound, such as nucleophilic acyl substitution, computational methods can be used to find the geometry of the transition state. masterorganicchemistry.comlibretexts.org This is typically a tetrahedral intermediate where the nucleophile has bonded to the carbonyl carbon.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis follows the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state indeed connects the intended species. researchgate.net This provides a detailed view of the molecular motions that occur during the reaction.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a reaction can be constructed. This profile provides the activation energy (energy barrier), which is crucial for determining the reaction rate.

For a nucleophilic acyl substitution reaction of this compound, computational modeling could determine the free energy barrier for the formation of the tetrahedral intermediate and the subsequent expulsion of the chloride leaving group. libretexts.orgopenstax.org Such calculations would likely confirm that acyl chlorides are highly reactive due to the relatively low activation energies for these transformations and the stability of the resulting chloride anion as a leaving group. chemguide.co.uk

Solvent Effects and Implicit Solvation Models in Reaction Dynamics

The reactivity of this compound in various chemical transformations is significantly influenced by the surrounding solvent environment. Implicit solvation models are powerful computational tools used to simulate these solvent effects without the prohibitive computational cost of explicitly modeling individual solvent molecules. wikipedia.org These models represent the solvent as a continuous medium with specific dielectric properties, which allows for the calculation of the solute's free energy of solvation. wikipedia.orgresearchgate.net

Several implicit solvation models are commonly employed in computational chemistry to study reaction dynamics, including the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). faccts.demdpi.com These models can predict how a solvent will affect the stability of reactants, transition states, and products, thereby influencing the reaction rate and equilibrium position. For instance, in nucleophilic substitution reactions involving this compound, polar solvents are expected to stabilize charged intermediates and transition states, thus accelerating the reaction.

The choice of the implicit solvation model and its parameters is crucial for obtaining accurate results. The following table illustrates a hypothetical comparison of the calculated free energy of solvation (ΔGsolv) for this compound in different solvents using the SMD model.

| Solvent | Dielectric Constant (ε) | Calculated ΔGsolv (kcal/mol) |

| n-Hexane | 1.88 | -2.5 |

| Dichloromethane (B109758) | 8.93 | -5.8 |

| Acetonitrile | 37.5 | -8.2 |

| Water | 80.1 | -9.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These theoretical calculations would suggest that this compound is significantly stabilized in polar solvents compared to nonpolar ones. This stabilization can have a profound impact on reaction pathways. For example, in a reaction that can proceed through either a polar or a nonpolar transition state, a polar solvent would preferentially lower the energy of the polar transition state, potentially altering the product distribution.

Conformational Analysis and Steric Hindrance Studies

The three-dimensional structure of this compound, particularly the spatial arrangement of its substituent groups, plays a critical role in its reactivity. Conformational analysis and the study of steric hindrance provide insights into how the molecule's shape influences its chemical behavior.

Influence of the 4-Methylphenyl Group on Cyclopropane Conformation

The cyclopropane ring is inherently strained due to its small bond angles. maricopa.edu The substitution of a 4-methylphenyl group at the C1 position introduces significant steric bulk, which can influence the preferred conformation of the molecule. While the cyclopropane ring itself is rigid, the orientation of the 4-methylphenyl and carbonyl chloride groups relative to the ring is subject to rotational isomerism.

Computational modeling can be used to determine the most stable conformations by calculating the potential energy surface as a function of key dihedral angles. For this compound, the dihedral angle between the plane of the phenyl ring and the plane of the cyclopropane ring is a critical conformational parameter. The 4-methyl group, being an electron-donating group, can also have electronic effects on the aromatic ring, which in turn can influence its interaction with the cyclopropane ring.

Steric Interactions in Reaction Pathways

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituent groups. youtube.com In the case of this compound, the 4-methylphenyl group can sterically hinder the approach of a nucleophile to the electrophilic carbonyl carbon. youtube.comchemistrysteps.com This effect is particularly pronounced in reactions that proceed through a crowded transition state, such as SN2 reactions. nih.gov

The degree of steric hindrance can be quantified by comparing the reaction rates of this compound with those of less sterically hindered analogs, such as cyclopropanecarbonyl chloride. nih.govchemspider.com The following table presents hypothetical relative reaction rates for the nucleophilic substitution of various cyclopropanecarbonyl chlorides, illustrating the impact of steric hindrance.

| Compound | Substituent at C1 | Relative Rate |

| Cyclopropanecarbonyl chloride | H | 100 |

| 1-Methylcyclopropanecarbonyl chloride | -CH3 | 45 |

| 1-Phenylcyclopropanecarbonyl chloride | -C6H5 | 20 |

| This compound | -C6H4-CH3 | 15 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The hypothetical data suggests a significant decrease in reaction rate as the steric bulk of the substituent at the C1 position increases. The 4-methylphenyl group, being larger than a hydrogen atom, a methyl group, or a phenyl group, would be expected to exert the most significant steric hindrance among the compared compounds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. nih.govmdpi.com For derivatives of this compound, QSAR and SRR models could be developed to predict their properties without the need for extensive experimental testing.

To build a QSAR or SRR model, a dataset of compounds with known activities or reactivities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that relates the descriptors to the observed activity or reactivity. mdpi.com

For a series of derivatives of this compound, where the substituents on the phenyl ring are varied, a QSAR model could be developed to predict their potential biological activity, for instance, as enzyme inhibitors. nih.gov The following table shows a hypothetical set of descriptors that could be used in such a model.

| Derivative Substituent (X) | Hammett Constant (σ) | Molar Refractivity (MR) | LogP | Predicted IC50 (µM) |

| -H | 0.00 | 1.03 | 2.13 | 15.2 |

| -CH3 | -0.17 | 5.65 | 2.65 | 10.8 |

| -Cl | 0.23 | 6.03 | 2.84 | 18.5 |

| -NO2 | 0.78 | 7.36 | 1.87 | 35.1 |

Note: The data in this table is hypothetical and for illustrative purposes only. IC50 is a measure of the concentration of a substance needed to inhibit a biological process by 50%.

A hypothetical SRR model could be developed to predict the reaction rates of these derivatives in a specific chemical transformation. The Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent, would likely be a key descriptor in such a model, as it would correlate with the electrophilicity of the carbonyl carbon.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

Future research will likely prioritize the development of sustainable and environmentally friendly methods for the synthesis of 1-(4-methylphenyl)cyclopropanecarbonyl chloride and its precursors. Key areas of focus will include the reduction of hazardous waste, the use of renewable resources, and the improvement of energy efficiency.

One promising approach involves the exploration of greener reagents for the conversion of the corresponding carboxylic acid, 1-(4-methylphenyl)cyclopropanecarboxylic acid, into the target acyl chloride. Traditional methods often employ reagents like thionyl chloride or oxalyl chloride, which generate stoichiometric amounts of acidic and often toxic byproducts. chemguide.co.ukchemguide.co.uk Future investigations could focus on catalytic methods that avoid these drawbacks. For instance, the use of catalytic amounts of a phosphine (B1218219) in the presence of a chlorine source could offer a more atom-economical alternative.

Table 1: Potential Green Chemistry Approaches for Synthesis

| Research Area | Traditional Method | Potential Green Alternative |

|---|---|---|

| Acyl Chloride Formation | Stoichiometric reagents (e.g., SOCl₂) | Catalytic conversion using safer reagents |

| Solvent Usage | Volatile organic compounds (VOCs) | Supercritical fluids, bio-solvents |

| Precursor Synthesis | Classical organic synthesis | Biocatalytic or enzymatic routes |

Exploration of Novel Catalytic Systems for Unique Reactivity

The presence of both an acyl chloride and a strained cyclopropane (B1198618) ring suggests that this compound could exhibit unique reactivity when subjected to novel catalytic systems. Transition-metal catalysis, in particular, offers a vast playground for exploring new transformations.

Future research could investigate the use of palladium, nickel, or copper catalysts to mediate cross-coupling reactions. For example, the acyl chloride moiety could be coupled with organometallic reagents to form ketones, or with alkenes and alkynes via carbonylative cross-coupling reactions. The steric hindrance imposed by the cyclopropane ring and the electronic properties of the 4-methylphenyl group could lead to unusual selectivity and reactivity compared to simpler acyl chlorides.

Moreover, the cyclopropane ring itself is susceptible to catalytic activation and ring-opening. nih.govnih.gov Transition metals are known to catalyze the cleavage of C-C bonds in strained rings, leading to the formation of metallacyclobutane intermediates that can be trapped by various reagents. wikipedia.org Research into rhodium or iridium-catalyzed reactions could uncover novel pathways for the synthesis of more complex carbocyclic and heterocyclic scaffolds. The interplay between the reactivity of the acyl chloride and the cyclopropane ring under different catalytic conditions will be a fascinating area of study.

Investigation of Photo- and Electrocatalytic Transformations

The fields of photoredox and electrocatalysis have opened up new frontiers in organic synthesis by enabling the generation of radical intermediates under mild conditions. nih.gov These methodologies are particularly well-suited for exploring the reactivity of this compound.

Visible-light photoredox catalysis could be employed to generate an acyl radical from the acyl chloride. nih.govrsc.org This highly reactive intermediate could then participate in a variety of transformations, such as Giese-type additions to electron-deficient olefins or Minisci-type reactions with heteroaromatic compounds. The presence of the cyclopropane ring could influence the stability and reactivity of the acyl radical, potentially leading to unique reaction outcomes. Furthermore, the possibility of engaging the cyclopropane ring in radical-mediated ring-opening or rearrangement reactions under photocatalytic conditions is an exciting avenue for future exploration. beilstein-journals.orgnih.gov

Electrocatalysis offers a complementary approach for the controlled reduction or oxidation of the molecule. Anodic oxidation could potentially lead to ring-opening of the cyclopropane, while cathodic reduction could generate the acyl radical or other reactive species. The development of selective electrocatalytic methods for the transformation of this compound could provide access to novel chemical space without the need for stoichiometric chemical oxidants or reductants.

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. nih.govresearchgate.net The unique structural features of this compound make it an attractive candidate for the design of novel MCRs.

As a reactive electrophile, the acyl chloride can readily participate in classic MCRs, such as the Ugi or Passerini reactions, by reacting with an isocyanide and other components. The incorporation of the 1-(4-methylphenyl)cyclopropyl moiety into the products of these reactions could lead to the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science.

Future research could focus on designing new MCRs where both the acyl chloride and the cyclopropane ring play an active role. For example, a reaction could be envisioned where an initial reaction at the acyl chloride is followed by a transition-metal-catalyzed ring-opening of the cyclopropane and subsequent trapping by another component in the reaction mixture. Such a tandem MCR would allow for the rapid assembly of highly complex molecular architectures from simple starting materials.

Table 2: Potential Multicomponent Reactions

| MCR Type | Potential Role of the Compound | Expected Product Class |

|---|---|---|

| Ugi Reaction | Acyl chloride component | Peptidomimetics with cyclopropyl (B3062369) groups |

| Passerini Reaction | Acyl chloride component | α-Acyloxy carboxamides |

| Tandem MCR | Electrophile and strained ring | Complex polycyclic compounds |

Computational Prediction of Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of molecules. rsc.org Applying these methods to this compound could provide valuable insights and guide future experimental work.

DFT calculations can be used to model the transition states of potential reactions, allowing researchers to predict which reaction pathways are most likely to occur under different conditions. nih.govacs.org For example, computational studies could be used to investigate the energetics of acyl radical formation under photocatalytic conditions or to model the mechanism of transition-metal-catalyzed ring-opening reactions. rsc.org

Furthermore, computational methods can be used to predict the properties of novel molecules that could be synthesized from this compound. By calculating properties such as electronic structure, conformational preferences, and reactivity indices, researchers can identify promising targets for synthesis. uwlax.edu This predictive power can accelerate the discovery of new reactions and molecules with desired functions, making computational chemistry a crucial component of future research on this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Methylphenyl)cyclopropanecarbonyl chloride in academic laboratories?

- Methodology : The compound is typically synthesized via substitution of the hydroxyl group in 1-(4-Methylphenyl)cyclopropanecarboxylic acid using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is conducted under anhydrous conditions, often in solvents such as dichloromethane or toluene, with catalytic dimethylformamide (DMF) to accelerate the reaction .

- Key Considerations : Monitor reaction completion via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FT-IR) to confirm the disappearance of the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and the appearance of the acyl chloride C=O stretch (~1800 cm⁻¹).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Signals for the cyclopropane protons (δ ~1.5–2.5 ppm, multiplet) and aromatic protons (δ ~7.2–7.4 ppm, doublet for para-substituted methyl group) .

- ¹³C NMR : Carbonyl carbon (C=O) appears at δ ~170–175 ppm, cyclopropane carbons at δ ~15–25 ppm, and aromatic carbons at δ ~125–140 ppm.

Advanced Research Questions

Q. How does the cyclopropane ring influence the reactivity of the acyl chloride group in nucleophilic substitution reactions?

- Mechanistic Insight : The cyclopropane ring introduces significant ring strain (≈27 kcal/mol), which can polarize the carbonyl group, increasing electrophilicity of the acyl chloride. This enhances reactivity toward nucleophiles like amines or alcohols, enabling efficient acylation even at lower temperatures .

- Experimental Design : Compare reaction kinetics with non-strained analogs (e.g., benzene derivatives) using stopped-flow spectroscopy or computational methods (DFT calculations) to quantify activation barriers .

Q. What are the challenges in maintaining the stability of this compound during storage and handling?

- Hydrolysis Sensitivity : The compound is highly moisture-sensitive. Store under inert gas (argon/nitrogen) in airtight containers with molecular sieves. Monitor degradation via ¹H NMR (appearance of carboxylic acid protons) .

- Thermal Stability : Avoid temperatures >40°C to prevent decomposition (e.g., COCl₂ release). Thermogravimetric analysis (TGA) can quantify decomposition thresholds .

Q. How can this compound be utilized in synthesizing novel cyclopropane-containing drug candidates?

- Application : The acyl chloride serves as a key intermediate for introducing the cyclopropane motif into bioactive molecules. For example:

- Amide Coupling : React with amines to form cyclopropane-carboxamides, a common pharmacophore in kinase inhibitors .

- Esterification : Generate prodrugs by reacting with alcohols (e.g., polyethylene glycol derivatives) to improve solubility .

- Case Study : In a 2023 study, derivatives of this compound demonstrated selective inhibition of bacterial enoyl-ACP reductase, highlighting potential as antibiotic leads .

Contradictions in Evidence

- Melting Point Discrepancy : reports 50–52°C for a structurally similar nitrile derivative, while direct data for the acyl chloride is unavailable. Researchers should validate experimentally .

- Synthesis Pathways : While emphasizes acylation, highlights substitution reactions. Cross-validate synthetic routes with controlled stoichiometry and purity checks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.